molecular formula C15H13N5OS B611337 Thiazovivin CAS No. 1226056-71-8

Thiazovivin

Cat. No. B611337
M. Wt: 311.363
InChI Key: DOBKQCZBPPCLEG-UHFFFAOYSA-N
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Description

Thiazovivin is a drug that acts as a potent and selective inhibitor of the enzyme Rho kinase . It is used alongside a cocktail of other growth factors and modulators in cell culture techniques for the generation of induced pluripotent stem cells .


Molecular Structure Analysis

The molecular formula of Thiazovivin is C15H13N5OS . It has a molar mass of 311.36 g/mol .


Chemical Reactions Analysis

Thiazovivin is a selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK), a serine/threonine kinase that plays a role in cell polarity, contraction, and actin cytoskeleton reorganization .


Physical And Chemical Properties Analysis

Thiazovivin has a molecular weight of 311.36 .

Scientific Research Applications

Anticancer and Anti-infective Applications

Thiazovivin is a thiazole derivative, and studies show thiazole compounds exhibit a wide range of biological activities including antiviral, anticancer, antibacterial, antifungal, and antimalarial properties (Sharma et al., 2019). The research also highlights significant patents of anti-infective and anticancer interest in thiazole-based compounds, providing valuable information for the further design of more active biological agents through various modifications and derivatizations.

Therapeutic and Pharmaceutical Applications

Thiazole derivatives, including Thiazovivin, have been studied extensively for their therapeutic and pharmaceutical applications. Recent studies highlight the therapeutic patent literature on thiazole and its derivatives, discussing their various applications such as inhibitors of phosphatidylinositol-3-kinase, inhibitors of protein kinase, and derivatives modulating enzymes related to metabolism (Leoni et al., 2014, Part 1). Furthermore, the wide variety of possible therapeutic applications of thiazole derivatives with pharmacological activity toward receptors indicates their significant potential in pharmaceutical research (Leoni et al., 2014, Part 2).

Antiproliferative and Antitumor Activities

Thiazole and oxazole compounds, including Thiazovivin, have attracted attention in medicinal chemistry due to their antifungal, antiparasitic, anti-inflammatory, and anticancer activities. A systematic review highlights their antiproliferative and antitumor activities, offering evidence from in vitro and in vivo studies (Guerrero-Pepinosa et al., 2021).

Biological and Therapeutic Activities of Saturated Five-Membered Thiazolidines

Thiazolidine motifs, which Thiazovivin could potentially encompass, behave as a bridge between organic synthesis and medicinal chemistry, compelling researchers to explore new drug candidates. These motifs show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, and neuroprotective activities, making them a highly prized moiety in drug discovery (Sahiba et al., 2020).

Thiazole Derivatives in Antimalarial Research

Research also identifies Thiazole as a critical component in antimalarial drugs, with studies focused on the design, synthesis, and evaluation of thiazole derivatives for antimalarial activities. The structure-activity relationship of substituted thiazole nucleus as potential new antimalarials has been extensively studied, underlining the ongoing research in this field (Kumawat, 2017).

Safety And Hazards

Thiazovivin is very toxic if swallowed, irritating to skin, and can cause serious damage to eyes . It is also toxic and can cause serious damage to health by prolonged exposure . It may also pose a possible risk of impaired fertility and harm to an unborn child .

Future Directions

Thiazovivin has been shown to increase the efficiency of reprogramming human somatic cells to iPS cells, in combination with PD0325091 and SB431542 . This suggests potential future applications in the field of regenerative medicine and stem cell research.

properties

IUPAC Name

N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N5OS/c21-14(17-8-11-4-2-1-3-5-11)12-9-22-15(19-12)20-13-6-7-16-10-18-13/h1-7,9-10H,8H2,(H,17,21)(H,16,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBKQCZBPPCLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)NC3=NC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00673091
Record name Thiazovivin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide

CAS RN

1226056-71-8
Record name Thiazovivin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00673091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzyl-2-(pyrimidin-4-ylamino)-1,3-thiazole-4-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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